molecular formula C130H183N35O40 B1578868 .-Amyloid (1-24)

.-Amyloid (1-24)

Numéro de catalogue: B1578868
Poids moléculaire: 2876.1
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

.-Amyloid (1-24) is a useful research compound. Its molecular formula is C130H183N35O40 and its molecular weight is 2876.1. The purity is usually 95%.
BenchChem offers high-quality .-Amyloid (1-24) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about .-Amyloid (1-24) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Introduction to Amyloid Beta (Aβ) and Its Applications

Amyloid beta (Aβ) peptides, particularly the fragment Aβ(1-24), play a crucial role in the pathogenesis of Alzheimer’s Disease (AD). This compound is part of a larger family of Aβ peptides, which are derived from the amyloid precursor protein (APP) through sequential cleavages by beta- and gamma-secretases. Aβ(1-24) has garnered attention for its potential implications in both the progression of AD and therapeutic strategies aimed at mitigating its effects.

Pathophysiological Significance

Aβ peptides, especially the longer forms like Aβ(1-42), are known to aggregate and form plaques in the brains of AD patients. However, shorter fragments, including Aβ(1-24), have been implicated in various neurobiological processes:

  • Neurotoxicity : While Aβ(1-42) is primarily associated with neurotoxicity, studies indicate that Aβ(1-24) can also impair clearance mechanisms for other Aβ species, potentially exacerbating toxicity by promoting aggregation of longer forms .
  • Oxidative Stress : Research suggests that Aβ(1-24) contributes to oxidative stress within neurons, which is a significant factor in neuronal damage observed in AD .

Diagnostic Applications

Aβ peptides serve as biomarkers for AD. The presence and levels of various Aβ forms, including Aβ(1-24), can be measured through cerebrospinal fluid (CSF) analysis and imaging techniques such as PET scans. These biomarkers are critical for early diagnosis and monitoring disease progression.

Therapeutic Strategies

Despite challenges in developing effective therapies targeting Aβ, recent advancements have focused on several strategies:

  • Monoclonal Antibodies : Drugs like aducanumab and lecanemab target aggregated forms of Aβ to reduce plaque burden. The role of shorter peptides like Aβ(1-24) in these therapies is being explored to understand their potential as modulators or targets themselves .
  • BACE Inhibitors : Compounds that inhibit β-site APP cleaving enzyme 1 (BACE1), which is crucial for generating Aβ, are under investigation. Understanding how Aβ(1-24) interacts with these pathways could lead to more effective treatments .

Case Studies

Several studies highlight the relevance of Aβ(1-24) in both basic research and clinical settings:

  • Transgenic Mouse Models : Research using transgenic mice has demonstrated that manipulating the levels of various Aβ peptides can influence cognitive outcomes and amyloid pathology. For instance, studies indicated that reducing levels of soluble oligomeric forms of Aβ could improve cognitive function .
StudyFindings
Study 1Reduced neurofibrillary tangles correlated with decreased levels of soluble Aβ oligomers.
Study 2Administration of BACE inhibitors showed promise in reducing overall amyloid burden.

Challenges and Future Directions

While there is a growing body of evidence supporting the role of Aβ(1-24) in AD pathology, several challenges remain:

  • Complexity of Amyloid Pathology : The interaction between different forms of Aβ complicates therapeutic development. Understanding how fragments like Aβ(1-24) influence larger aggregates is crucial.
  • Clinical Trial Failures : Many trials targeting amyloid have failed to demonstrate efficacy, raising questions about the amyloid cascade hypothesis itself. Continued research into the role of various peptide fragments is necessary to refine therapeutic approaches .

Propriétés

Formule moléculaire

C130H183N35O40

Poids moléculaire

2876.1

Séquence

DAEFRHDSGYEVHHQKLVFFAEDV

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.